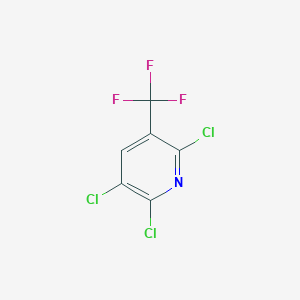

2,3,6-Trichloro-5-(trifluoromethyl)pyridine

説明

特性

IUPAC Name |

2,3,6-trichloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3F3N/c7-3-1-2(6(10,11)12)4(8)13-5(3)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNBCPFIEDYDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375298 | |

| Record name | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80289-91-4 | |

| Record name | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trichloro-5-trifluoromethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2,3,6-Trichloro-5-(trifluoromethyl)pyridine

CAS Number: 80289-91-4

This document provides a comprehensive technical overview of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine, including its chemical and physical properties, safety information, synthesis protocols, and its role as a key intermediate in the synthesis of various agrochemicals.

Physicochemical and Computed Properties

The following tables summarize the key physicochemical and computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆HCl₃F₃N | PubChem[1] |

| Molecular Weight | 250.4 g/mol | PubChem[1] |

| Exact Mass | 248.912667 Da | PubChem[1] |

| Monoisotopic Mass | 248.912667 Da | PubChem[1] |

| Appearance | Not explicitly found | |

| Boiling Point | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Density | Not explicitly found |

| Computed Property | Value | Source |

| XLogP3 | 4.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 186 | PubChem[1] |

Safety and Hazard Information

This compound is a hazardous substance. The following table summarizes its GHS classification.

| Hazard Statement | Code | Description |

| H302 | Harmful if swallowed | Acute toxicity, oral[1] |

| H312 | Harmful in contact with skin | Acute toxicity, dermal[1] |

| H332 | Harmful if inhaled | Acute toxicity, inhalation[1] |

| H315 | Causes skin irritation | Skin corrosion/irritation[1] |

| H318 | Causes serious eye damage | Serious eye damage/eye irritation[1] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation[1] |

Note: This information is based on GHS classifications and may not be exhaustive. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the chlorination of a pyridine precursor followed by a halogen exchange reaction to introduce the trifluoromethyl group. A common precursor is 2-chloro-5-chloromethyl pyridine.

Step 1: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine

This step involves the exhaustive chlorination of the pyridine ring and the methyl group of a suitable starting material.

Experimental Protocol:

-

Chlorination of the methyl group: 2-chloro-5-chloromethyl pyridine is chlorinated for 8 hours at reflux conditions in the presence of ultraviolet (UV) radiation to yield 2-chloro-5-(trichloromethyl)pyridine.[2]

-

Chlorination of the pyridine ring: The intermediate, 2-chloro-5-(trichloromethyl)pyridine, is then further chlorinated for 6 hours at 175 °C with a catalyst such as WCl₆.[2]

-

Purification: The reaction mixture is subjected to vacuum distillation to isolate the product.[2]

Step 2: Fluorination to this compound

This step involves a halogen exchange reaction where the chlorine atoms of the trichloromethyl group are replaced by fluorine atoms.

General Experimental Protocol:

While a specific detailed protocol for the fluorination of 2,3,6-trichloro-5-(trichloromethyl)pyridine was not found in the search results, a similar transformation for a related compound, 2,3-dichloro-5-(trichloromethyl)pyridine, is described in a patent. This provides a likely methodology.

-

Reaction Setup: 2,3-dichloro-5-(trichloromethyl)pyridine, a catalyst such as iron(III) chloride, and a fluorinating agent like hydrogen fluoride (in a pyridine solution) are added to an autoclave.[3]

-

Reaction Conditions: The autoclave is heated to 175 °C overnight.[3]

-

Work-up: After cooling, the crude product is dissolved in a solvent like dichloromethane and washed with an aqueous base (e.g., 1 M NaOH) and water.[3]

The following diagram illustrates the general synthetic workflow.

Role in Agrochemical Synthesis

Trifluoromethylpyridine derivatives are crucial intermediates in the production of various agrochemicals, including herbicides, insecticides, and fungicides. This compound and its close analogs serve as building blocks for several commercial products.

For example, the related compound 2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate for the synthesis of the fungicide Fluazinam and the insecticide Fluopicolide.[3] The presence of the trifluoromethyl group is often associated with enhanced biological activity.

The following diagram illustrates the relationship of trifluoromethylpyridines as intermediates.

Biological Activity and Signaling Pathways

Some novel trifluoromethylpyridine piperazine derivatives have been shown to induce systemic acquired resistance (SAR) in plants, which is a plant's defense mechanism against a broad spectrum of pathogens. This induction may involve the activation of the phenylpropanoid biosynthetic pathway.

The following diagram provides a simplified representation of this potential mechanism of action.

References

An In-depth Technical Guide to 2,3,6-Trichloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-trichloro-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in the chemical and pharmaceutical industries. This document details its chemical and physical properties, outlines its synthesis, and discusses its applications, particularly as a key intermediate in the development of agrochemicals and novel pharmaceutical compounds. Detailed experimental protocols for the synthesis of its precursor and methods for its characterization are also presented.

Introduction

Trifluoromethylpyridines are a class of heterocyclic compounds that have garnered substantial attention in medicinal and agricultural chemistry. The incorporation of a trifluoromethyl group onto a pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a crucial building block in the synthesis of more complex molecules within these fields.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₆HCl₃F₃N | PubChem[1] |

| Molecular Weight | 250.4 g/mol | PubChem[1] |

| CAS Number | 80289-91-4 | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| XLogP3 | 4.3 | PubChem[1] |

| Monoisotopic Mass | 248.912667 Da | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis

The synthesis of this compound is typically achieved through a multi-step process. A common route involves the chlorination of a suitable pyridine precursor followed by a halogen exchange (fluorination) reaction.

Synthesis Workflow

The logical workflow for the synthesis is depicted in the diagram below.

Experimental Protocols

Step 1 & 2: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine [2]

This procedure details the synthesis of the key precursor to the final product.

-

Materials:

-

2-Chloro-5-chloromethyl pyridine (100 mmol)

-

Carbon tetrachloride (solvent)

-

Chlorine gas

-

Tungsten(VI) chloride (WCl₆) (2 g)

-

1,2-dichloroethane (for recrystallization)

-

Activated carbon

-

-

Procedure:

-

Dissolve 2-chloro-5-chloromethyl pyridine in carbon tetrachloride and heat the solution to reflux.

-

Introduce chlorine gas into the reaction mixture under ultraviolet irradiation for 8 hours.

-

After the initial chlorination, recover the carbon tetrachloride by distillation.

-

To the residue, add WCl₆ (2 g), stir thoroughly, and heat the mixture to 175°C.

-

Continue to react with chlorine gas at this temperature for 6 hours.

-

Separate the product by vacuum distillation, collecting the fraction at 130-134 °C/10 mmHg.

-

Cool the collected fraction to below 5°C to induce crystallization of the crude 2,3,6-trichloro-5-(trichloromethyl)pyridine.

-

Purify the crude product by recrystallization from 1,2-dichloroethane with activated carbon.

-

Step 3: Fluorination to this compound

-

General Procedure (based on related syntheses): The fluorination is typically carried out in an autoclave due to the use of corrosive and high-pressure reagents like hydrogen fluoride (HF). A catalyst, such as a metal halide (e.g., antimony trifluoride or iron(III) chloride), is often employed. The reaction is conducted at elevated temperatures and pressures for several hours. The crude product is then worked up by neutralizing the excess acid, extracting with an organic solvent, and purifying by distillation or chromatography.

Analytical Characterization

The characterization of this compound and its precursors involves various spectroscopic techniques.

| Technique | Precursor: 2,3,6-Trichloro-5-(trichloromethyl)pyridine[2] | Final Product: this compound |

| ¹H NMR | A peak at 8.54 ppm is attributed to the pyridine ring proton. | A single peak corresponding to the aromatic proton is expected. |

| ¹³C NMR | --- | A spectrum is available from Wiley-VCH.[1] |

| FT-IR (cm⁻¹) | 3087 (νC-H of pyridine ring), 1568, 1517, 1435, 1388 (ν(C-C) of pyridine ring), 1327, 1230 (ν(C=N)), 1182, 1094 (ν(C-Cl) of pyridine ring), 957 (ν(C-H) of pyridine ring), 806, 776, 675 (γ(C-Cl) of CCl₃). | Characteristic peaks for the C-F bonds of the trifluoromethyl group are expected. |

| GC-MS | A peak at 9.75 minutes was observed, with a molecular ion peak (M+) at m/z 296.84 and a characteristic isotopic pattern for six chlorine atoms. | A molecular ion peak corresponding to the molecular weight (250.4 g/mol ) is expected, with a characteristic isotopic pattern for three chlorine atoms. |

Applications in Research and Drug Development

While this compound is primarily an intermediate, the trifluoromethylpyridine scaffold is of significant interest in drug discovery. The trifluoromethyl group is a bioisostere for various functional groups and can enhance a molecule's metabolic stability and cell permeability.

Derivatives of trifluoromethylpyridines have been investigated for a range of therapeutic areas, including:

-

Agrochemicals: As a precursor to herbicides, fungicides, and insecticides.

-

Pharmaceuticals: The trifluoromethylpyridine moiety is present in several approved drugs and clinical candidates. Its electron-withdrawing nature can modulate the pKa of nearby functional groups, which can be crucial for drug-receptor interactions.

Safety and Handling

This compound is predicted to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel agrochemicals and pharmaceuticals. This guide has provided a detailed overview of its properties, synthesis, and characterization, offering a valuable resource for researchers and developers in the chemical and life sciences. Further research into the applications of this and related compounds is likely to yield new and improved chemical entities.

References

An In-depth Technical Guide to the Chemical Properties of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2,3,6-trichloro-5-(trifluoromethyl)pyridine. The content is tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, for whom this compound serves as a valuable intermediate.

Core Chemical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆HCl₃F₃N.[1] Its structure incorporates a pyridine ring substituted with three chlorine atoms and a trifluoromethyl group, which impart significant chemical reactivity and specific physical properties. This compound is primarily utilized as an intermediate in the synthesis of pesticides and other specialty chemicals.[2]

Physicochemical Data

Quantitative physicochemical data for this compound and its immediate precursor, 2,3,6-trichloro-5-(trichloromethyl)pyridine, are summarized in the tables below. It is important to distinguish between the target compound and its analogues for which more experimental data is available.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆HCl₃F₃N | PubChem[1] |

| Molecular Weight | 250.4 g/mol | PubChem[1] |

| CAS Number | 80289-91-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 | 4.3 | PubChem[1] |

| Monoisotopic Mass | 248.912667 Da | PubChem[1] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |

Table 2: Physical and Chemical Properties of the Precursor, 2,3,6-Trichloro-5-(trichloromethyl)pyridine

| Property | Value | Source |

| Molecular Formula | C₆HCl₆N | Asian Journal of Chemistry[2] |

| Molecular Weight | 299.78 g/mol | Asian Journal of Chemistry |

| CAS Number | 69045-83-6 | ChemicalBook |

| Boiling Point | 130-134 °C / 10 mmHg | Asian Journal of Chemistry[2] |

| Appearance | Colorless block-like crystals | Asian Journal of Chemistry[2] |

Spectral Data

Table 3: Spectral Data for 2,3,6-Trichloro-5-(trichloromethyl)pyridine

| Spectrum Type | Key Peaks and Assignments | Source |

| FT-IR (KBr, cm⁻¹) | 3087 (C-H stretch of pyridine ring), 1568, 1517, 1435, 1388 (C-C stretch of pyridine ring), 1327, 1230 (C=N stretch), 1182, 1094 (C-Cl of pyridine ring), 806, 776, 675 (γ(C-Cl) of CCl₃) | Asian Journal of Chemistry[2] |

| ¹H NMR (500 MHz, CDCl₃, ppm) | δ 8.54 (s, 1H, pyridine ring proton) | Asian Journal of Chemistry[2] |

| Mass Spectrum (GC-MS, m/z) | 296.84 (M⁺), 298.86 (isotopic peak), 261.83 (M⁺-Cl) | Asian Journal of Chemistry[2] |

Safety and Hazards

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[1]

-

Skin Irritation: Causes skin irritation (H315).[1]

-

Eye Damage: Causes serious eye damage (H318).[1]

-

Respiratory Irritation: May cause respiratory irritation (H335).[1]

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

The synthesis of this compound is typically achieved through the fluorination of its trichloromethyl analogue. The following sections detail the synthesis of the precursor and the subsequent fluorination step.

Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine

This protocol is adapted from the procedure described in the Asian Journal of Chemistry.[2]

Materials:

-

2-Chloro-5-chloromethyl pyridine

-

Carbon tetrachloride (CCl₄)

-

Chlorine gas (Cl₂)

-

Tungsten(VI) chloride (WCl₆)

-

1,2-Dichloroethane

-

Activated carbon

Procedure:

-

Step 1: Chlorination of the side chain. Dissolve 2-chloro-5-chloromethyl pyridine (100 mmol) in carbon tetrachloride and heat the solution to reflux. Introduce chlorine gas into the reaction mixture while irradiating with ultraviolet light for 8 hours. After this period, recover the carbon tetrachloride by distillation.

-

Step 2: Ring Chlorination. To the residual material from the previous step, add tungsten(VI) chloride (2 g) and stir to ensure adequate mixing. Heat the reaction mixture to 175 °C and bubble chlorine gas through it for 6 hours.

-

Step 3: Purification. After the reaction is complete, separate the product by vacuum distillation. Collect the fraction boiling at 130-134 °C at 10 mmHg. Cool this fraction to below 5 °C to induce crystallization of the crude 2,3,6-trichloro-5-(trichloromethyl)pyridine.

-

Step 4: Recrystallization. Filter the crude product and recrystallize it from 1,2-dichloroethane with activated carbon for decolorization to obtain the pure compound.

Fluorination to this compound

Applications in Agrochemical Synthesis

This compound is not typically used directly in drug development but serves as a crucial building block in the synthesis of various agrochemicals. The trifluoromethyl group is a key pharmacophore in many modern pesticides due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

The primary application of this compound and its close analogues, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, is in the production of fungicides and herbicides. For example, related trifluoromethylpyridine derivatives are precursors to active ingredients that inhibit fungal respiration or interfere with essential plant enzymes.

Visualized Synthetic Pathway and Logical Relationships

The following diagrams illustrate the synthesis of this compound and its role as a chemical intermediate.

The diagram above outlines the multi-step synthesis process, starting from 2-chloro-5-chloromethyl pyridine and proceeding through key chlorinated intermediates to the final trifluoromethylated product, which is then utilized in the manufacturing of agrochemicals.

References

2,3,6-Trichloro-5-(trifluoromethyl)pyridine synthesis pathway

An in-depth technical guide on the synthesis of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine for researchers, scientists, and drug development professionals.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a multi-step process. The general strategy involves the initial synthesis of a chlorinated precursor, 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP), followed by a halogen exchange reaction to replace the chlorine atoms of the trichloromethyl group with fluorine.

The most commonly cited pathway starts from 2-chloro-5-chloromethyl pyridine (CCMP). This precursor undergoes a two-step chlorination process to yield TCTCMP. Subsequently, TCTCMP is subjected to fluorination to produce the final product, this compound.

Stage 1: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP)

This stage involves a two-step chlorination of 2-chloro-5-chloromethyl pyridine (CCMP). The first step is the chlorination of the chloromethyl group to a trichloromethyl group, followed by the chlorination of the pyridine ring.

Experimental Protocol

Step 1a: Synthesis of 2-chloro-5-(trichloromethyl)pyridine (CTCMP)

-

A solution of 2-chloro-5-chloromethyl pyridine in carbon tetrachloride is prepared.

-

Chlorine gas is bubbled into the reaction mixture.

-

The reaction is carried out under reflux conditions in the presence of ultraviolet (UV) light for approximately 8 hours.[1][2]

-

After the reaction is complete, the carbon tetrachloride solvent is removed by distillation.

Step 1b: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP)

-

To the residual material from the previous step, a Lewis acid catalyst such as Tungsten(VI) chloride (WCl₆) is added.[1][2]

-

The reaction mixture is heated to 175°C.

-

Chlorine gas is passed through the mixture for approximately 6 hours while maintaining the temperature.[1][2]

-

The product is then isolated and purified by vacuum distillation.

Quantitative Data: TCTCMP Synthesis

| Parameter | Step 1a: CTCMP Synthesis | Step 1b: TCTCMP Synthesis |

| Starting Material | 2-chloro-5-chloromethyl pyridine | 2-chloro-5-(trichloromethyl)pyridine |

| Chlorinating Agent | Chlorine Gas | Chlorine Gas |

| Catalyst/Initiator | Ultraviolet (UV) light | WCl₆ |

| Solvent | Carbon Tetrachloride | None (neat) |

| Temperature | Reflux | 175°C |

| Reaction Time | 8 hours | 6 hours |

| Purification | Distillation of solvent | Vacuum Distillation |

Stage 2: Fluorination of TCTCMP to this compound

The second stage of the synthesis involves the conversion of the trichloromethyl group of TCTCMP to a trifluoromethyl group via a halogen exchange reaction. This is a common method for producing trifluoromethylpyridines.[3][4]

Experimental Protocol

A general procedure for the fluorination of (trichloromethyl)pyridines involves the use of hydrogen fluoride (HF) in the presence of a metal halide catalyst.[5]

-

2,3,6-Trichloro-5-(trichloromethyl)pyridine and a catalyst, such as ferric chloride (FeCl₃), are charged into a suitable reactor.[5]

-

Anhydrous hydrogen fluoride (HF) gas is introduced into the reaction mixture below the liquid surface.

-

The mixture is heated to a temperature around 175°C and maintained for several hours (e.g., 14 hours) to facilitate the chlorine-fluorine exchange.[5]

-

The reaction can be conducted under atmospheric or superatmospheric pressure.[5]

-

Upon completion, the desired this compound is isolated from the reaction mixture.

Quantitative Data: Fluorination

| Parameter | Value |

| Starting Material | 2,3,6-Trichloro-5-(trichloromethyl)pyridine |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) |

| Catalyst | Ferric Chloride (FeCl₃) or other metal halides |

| Temperature | ~175°C |

| Reaction Time | ~14 hours |

| Pressure | Atmospheric or Superatmospheric |

Synthesis Pathway Visualization

The following diagram illustrates the overall synthesis pathway from 2-chloro-5-chloromethyl pyridine to this compound.

Caption: Synthesis pathway of this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Solubility of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,3,6-trichloro-5-(trifluoromethyl)pyridine. Given the absence of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for its experimental determination. It includes qualitative solubility information for structurally related compounds, comprehensive experimental protocols for quantitative analysis, and a visualization of its synthetic pathway to support researchers in their laboratory work.

Introduction to this compound

This compound is a halogenated pyridine derivative. Such compounds are of significant interest in the pharmaceutical and agrochemical industries as key building blocks and intermediates in the synthesis of more complex molecules. The strategic placement of chloro and trifluoromethyl groups on the pyridine ring imparts specific physicochemical properties that can influence reactivity and biological activity. Understanding the solubility of this compound is a critical first step in its application, impacting reaction conditions, purification strategies, and formulation development.

Compound Profile:

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆HCl₃F₃N[1] |

| Molecular Weight | 250.4 g/mol [1] |

| CAS Number | 80289-91-4 |

Solubility Profile

The following table summarizes qualitative solubility information for related compounds, which can serve as a preliminary guide for solvent selection.

Table 1: Qualitative Solubility of Structurally Related Pyridine Derivatives

| Compound | Solvent | Solubility |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Dichloromethane (DCM), Methanol, Acetone | Soluble |

| 2,3,6-Trichloropyridine | Methanol | Soluble |

It is imperative for researchers to experimentally determine the quantitative solubility in their specific solvent systems for accurate and reproducible results.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, standardized experimental procedures are required. The following protocols describe established methods for determining the solubility of a solid organic compound in an organic solvent.

This is a widely used and reliable method for determining equilibrium solubility.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Sealed vials or flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Transfer the filtered saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen).

-

Calculation of Solubility: Weigh the container with the solid residue. The mass of the dissolved solid can be calculated by subtracting the initial weight of the container. Solubility is then expressed in terms of g/100 mL, mg/mL, or as a mole fraction.

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of the compound of known concentration in the chosen organic solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 to 1.6).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Synthesis and Logical Workflow Visualizations

The synthesis of this compound can be achieved through a multi-step process, which is an important consideration for its availability and potential impurities.

Caption: Synthesis pathway of this compound.

The experimental determination of solubility follows a logical workflow to ensure accurate and reproducible results.

Caption: Logical workflow for the experimental determination of solubility.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine

For the attention of researchers, scientists, and professionals in drug development, this whitepaper provides an in-depth analysis of the crystal structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. The following sections detail the experimental protocols, crystallographic data, and a visual representation of the analytical workflow, offering a comprehensive resource for understanding the solid-state characteristics of this polychlorinated pyridine derivative.

Note: While the initial topic of interest was 2,3,6-Trichloro-5-(trifluoromethyl)pyridine, a thorough literature search revealed no publicly available crystal structure data for this compound. However, a complete crystallographic analysis has been published for the closely related analog, 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP). This guide therefore focuses on the crystal structure of TCTCMP, providing valuable insights that can be inferred for the trifluoromethyl counterpart.

Crystallographic Data Summary

The single-crystal X-ray diffraction analysis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine reveals its precise three-dimensional arrangement in the solid state. The key crystallographic parameters and data collection and refinement statistics are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₆HCl₆N |

| Formula Weight | 299.78 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| Unit Cell Dimensions | |

| a | 8.3100 (17) Å |

| b | 17.018 (3) Å |

| c | 7.3160 (15) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1034.6 (4) ų |

| Z | 4 |

| Calculated Density | 1.925 Mg/m³ |

| Absorption Coefficient | 1.61 mm⁻¹ |

| F(000) | 584 |

| Data Collection | |

| Crystal Size | 0.30 x 0.20 x 0.20 mm |

| θ range for data collection | 10° to 13° |

| Reflections collected | 1985 |

| Independent reflections | 1033 [R(int) = 0.063] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1033 / 0 / 77 |

| Goodness-of-fit on F² | 1.01 |

| Final R indices [I>2σ(I)] | R1 = 0.040, wR2 = 0.123 |

| R indices (all data) | R1 = 0.040, wR2 = 0.123 |

| Largest diff. peak and hole | 0.26 and -0.39 e.Å⁻³ |

Data sourced from Zhu et al. (2013) and available from the Cambridge Crystallographic Data Centre.[1][2]

Experimental Protocols

The determination of the crystal structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine involved a series of precise experimental steps, from synthesis and crystallization to X-ray diffraction data collection and structure solution.[1]

Synthesis and Crystallization

The title compound was synthesized via a two-step chlorination of 2-chloro-5-chloromethyl pyridine.[1][3] Initially, 2-chloro-5-chloromethyl pyridine underwent chlorination for 8 hours under reflux conditions in the presence of ultraviolet radiation to yield 2-chloro-5-(trichloromethyl)pyridine.[1][3] This intermediate was then further chlorinated for 6 hours at 175 °C with WCl₆ as a catalyst.[1][3] The final product was purified by vacuum distillation, and crystals suitable for X-ray diffraction were obtained by slow evaporation from a 1,2-dichloroethane solution at room temperature.[1][2]

X-ray Data Collection and Structure Refinement

A colorless, block-like single crystal with dimensions of 0.30 mm x 0.20 mm x 0.20 mm was selected for the analysis.[1][2] X-ray diffraction data were collected on a Bruker APEXII CCD diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å).[1] The structure was solved by direct methods using SHELXS-97 and refined by full-matrix least-squares on F² using SHELXL-97.[1][2] All non-hydrogen atoms were refined anisotropically.[1] The hydrogen atom was placed in a geometrically calculated position and refined using a riding model.[2]

Experimental Workflow

The logical flow of the experimental process, from the initial synthesis to the final structural analysis, is depicted in the following diagram.

References

A Technical Guide to the Reactivity of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with various nucleophiles. The pyridine ring, substituted with three chlorine atoms and a strongly electron-withdrawing trifluoromethyl group, is highly activated towards nucleophilic aromatic substitution (SNAr). This document details the regioselectivity of these reactions, summarizes key quantitative data from the literature, provides detailed experimental protocols for significant transformations, and illustrates the underlying chemical principles and workflows through diagrams. This information is critical for professionals engaged in the synthesis of novel agrochemicals and pharmaceuticals, where trifluoromethylpyridine moieties are prevalent structural motifs.[1][2]

Introduction: The Chemical Landscape of a Polysubstituted Pyridine

This compound is a highly functionalized heterocyclic compound. Its chemical behavior is dominated by the electronic properties of its substituents. The pyridine nitrogen and the trifluoromethyl (-CF3) group are potent electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring.[3] This electron deficiency makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[4] The three chlorine atoms serve as potential leaving groups in these transformations.

The general mechanism for SNAr on this substrate involves the addition of a nucleophile to the pyridine ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[3] Aromaticity is subsequently restored by the elimination of a chloride ion. The positions most susceptible to nucleophilic attack are those that can best stabilize the negative charge of the Meisenheimer complex, which are typically the positions ortho and para to the ring nitrogen (C2, C6, and C4). In this compound, the C2 and C6 positions are therefore the most activated sites for substitution.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]

- 4. youtube.com [youtube.com]

Stability of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine under a range of acidic and basic conditions. Due to the presence of multiple reactive functional groups—three chloro substituents and a strongly electron-withdrawing trifluoromethyl group on a pyridine ring—the stability of this compound is a critical consideration in its handling, storage, and application in pharmaceutical and agrochemical development. This document synthesizes available chemical principles and data from related compounds to provide a detailed understanding of its potential degradation pathways and offers generalized experimental protocols for its stability assessment.

Introduction

This compound is a highly functionalized heterocyclic compound with potential applications as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The pyridine core, substituted with three chlorine atoms and a trifluoromethyl group, presents a unique electronic and steric environment that dictates its reactivity and stability. The electron-deficient nature of the pyridine ring, further enhanced by the inductive effect of the chloro and trifluoromethyl substituents, renders it susceptible to nucleophilic attack. Understanding the stability of this molecule in acidic and basic environments is paramount for process development, formulation, and regulatory compliance.

Predicted Stability Profile

Direct experimental data on the stability of this compound is limited in publicly available literature. However, based on the known reactivity of structurally similar compounds, a stability profile can be predicted.

Stability Under Acidic Conditions

The pyridine nitrogen in this compound is expected to be weakly basic due to the strong electron-withdrawing effects of the chloro and trifluoromethyl groups. In the presence of strong acids, protonation of the nitrogen atom is possible, which would further activate the pyridine ring towards nucleophilic attack.

Hydrolysis of the chloro substituents, particularly at the 2- and 6-positions which are activated by the ring nitrogen, may occur under forcing acidic conditions (e.g., elevated temperatures, concentrated acid). A patent for a related compound suggests that a chloro group can be hydrolyzed to a hydroxyl group using hydrochloric acid during a reflux reaction.[1] This indicates that the chloro groups are susceptible to substitution under acidic conditions, likely proceeding via a nucleophilic substitution mechanism on the protonated pyridine ring.

Stability Under Basic Conditions

The compound is predicted to be significantly less stable under basic conditions. The electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). Hydroxide ions (OH⁻) are strong nucleophiles that can attack the carbon atoms bearing the chloro substituents, leading to their displacement and the formation of corresponding hydroxypyridines (or their tautomeric pyridone forms).

The positions most susceptible to nucleophilic attack are typically the 2-, 4-, and 6-positions of the pyridine ring. In this molecule, the chloro groups at positions 2 and 6 are prime targets for substitution. The trifluoromethyl group at the 5-position further withdraws electron density, enhancing the electrophilicity of the ring and facilitating nucleophilic attack. Therefore, rapid degradation is anticipated in the presence of even moderate bases.

Potential Degradation Pathways

Based on the predicted reactivity, the following degradation pathways are proposed.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the primary degradation pathway is likely to be the hydrolysis of the chloro substituents to hydroxyl groups. The reaction is expected to be initiated by the protonation of the pyridine nitrogen, followed by nucleophilic attack by water.

Caption: Proposed acid-catalyzed hydrolysis pathway.

Base-Mediated Hydrolysis (SNAr)

Under basic conditions, the degradation is expected to proceed via a nucleophilic aromatic substitution mechanism, with hydroxide ions acting as the nucleophile. This is likely the most significant degradation pathway.

Caption: Proposed base-mediated hydrolysis pathway via SNAr.

Quantitative Data Summary

As of the date of this guide, specific quantitative stability data for this compound under various pH conditions is not available in the public domain. The following table is a template for presenting such data once it is generated through experimental studies.

| pH | Temperature (°C) | Half-life (t₁/₂) | Degradation Rate Constant (k) | Major Degradation Products |

| Acidic | ||||

| 1.2 (0.1 N HCl) | 25 | Data not available | Data not available | Predicted: Monohydroxy-dichloro derivative |

| 1.2 (0.1 N HCl) | 50 | Data not available | Data not available | Predicted: Monohydroxy-dichloro derivative |

| 4.5 (Acetate Buffer) | 25 | Data not available | Data not available | Predicted: Stable |

| 4.5 (Acetate Buffer) | 50 | Data not available | Data not available | Predicted: Minor degradation |

| Neutral | ||||

| 7.0 (Phosphate Buffer) | 25 | Data not available | Data not available | Predicted: Stable |

| 7.0 (Phosphate Buffer) | 50 | Data not available | Data not available | Predicted: Minor degradation |

| Basic | ||||

| 9.0 (Borate Buffer) | 25 | Data not available | Data not available | Predicted: Monohydroxy-dichloro derivative(s) |

| 9.0 (Borate Buffer) | 50 | Data not available | Data not available | Predicted: Dihydroxy-monochloro derivative(s) |

| 12 (0.01 N NaOH) | 25 | Data not available | Data not available | Predicted: Significant degradation |

Experimental Protocols for Stability Assessment

The following protocols are generalized methodologies for assessing the stability of this compound in acidic and basic solutions. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Materials and Reagents

-

This compound (of known purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Phosphate, acetate, and borate buffers (prepared according to standard laboratory procedures)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for degradation product identification

Preparation of Test Solutions

-

Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Test Samples: In separate volumetric flasks, add a small aliquot of the stock solution to the desired aqueous buffer (e.g., pH 1.2, 4.5, 7.0, 9.0, and a 0.01 M NaOH solution) to achieve a final concentration of approximately 10-20 µg/mL. Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid affecting the aqueous buffer's properties.

Stability Study Workflow

The following workflow outlines the steps for conducting the stability study.

References

An In-depth Technical Guide on the Safety Data for 2,3,6-Trichloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available safety information for 2,3,6-Trichloro-5-(trifluoromethyl)pyridine (CAS Number: 80289-91-4). The data presented herein is compiled from publicly accessible safety data sheets and chemical databases to ensure researchers, scientists, and drug development professionals can handle this compound with the utmost care. It is important to note that while comprehensive hazard classifications are available, specific quantitative physical and toxicological data for this compound are limited in publicly accessible records.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 80289-91-4[1] |

| Molecular Formula | C₆HCl₃F₃N[1] |

| Molecular Weight | 250.4 g/mol [1] |

| Synonyms | 2,5,6-Trichloro-3-trifluoromethylpyridine[1] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

| Calculated XLogP3 | 4.3[1] |

Hazard Identification and GHS Classification

The primary source of hazard information is the Globally Harmonized System (GHS) classification provided to the European Chemicals Agency (ECHA). The compound is classified as hazardous, with specific warnings for acute toxicity, skin irritation, and serious eye damage.[1]

| GHS Classification | Code | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage[1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |

The following diagram illustrates the logical flow of hazard communication for this chemical based on its GHS classification.

Caption: GHS Hazard Communication Flow for the compound.

Toxicological Information

Detailed toxicological studies providing quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for this compound were not found in the reviewed sources. The hazard classifications are based on qualitative assessments.

| Toxicity Endpoint | Result |

| Acute Oral Toxicity | Harmful if swallowed (Category 4)[1] |

| Acute Dermal Toxicity | Harmful in contact with skin (Category 4)[1] |

| Acute Inhalation Toxicity | Harmful if inhaled (Category 4)[1] |

| Skin Irritation | Causes skin irritation (Category 2)[1] |

| Eye Damage | Causes serious eye damage (Category 1)[1] |

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not provided in the available documentation. However, the GHS classifications listed correspond to standardized tests, typically following OECD (Organisation for Economic Co-operation and Development) guidelines.

-

Acute Toxicity (Oral, Dermal, Inhalation): These classifications are generally determined through studies consistent with OECD Test Guidelines 420, 423, or 425 (Oral), 402 (Dermal), and 403 or 436 (Inhalation). These protocols involve administering the substance to laboratory animals (usually rats or rabbits) and observing for mortality and toxic effects over a set period.

-

Skin Irritation: This is typically assessed using the OECD Test Guideline 404. The protocol involves applying the substance to the shaved skin of an animal (often a rabbit) and evaluating the degree of irritation and inflammation over several days.

-

Serious Eye Damage: This is determined using methods like the OECD Test Guideline 405. The substance is applied to one eye of an animal, and the effects on the cornea, iris, and conjunctiva are scored to assess the potential for serious, irreversible damage.

The workflow below illustrates a generalized decision process for personal protective equipment (PPE) based on the known hazards.

Caption: Generalized PPE selection workflow for the compound.

Safe Handling and Emergency Procedures

Given the significant hazards, stringent safety measures are required when handling this compound.

Precautionary Statements Summary: [1]

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.

-

Response:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

References

Methodological & Application

Application Notes: Synthesis of Pesticides from 2,3,6-Trichloro-5-(trifluoromethyl)pyridine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes for producing high-value agrochemicals using chlorinated 5-(trifluoromethyl)pyridine derivatives as key intermediates. The focus is on the chemical transformations that lead to the creation of potent herbicides and fungicides. While the specific starting material 2,3,6-Trichloro-5-(trifluoromethyl)pyridine is not a common precursor for major commercial pesticides, the closely related 2,3-dichloro-5-(trifluoromethyl)pyridine is a critical building block for several important agrochemicals. The methodologies and principles outlined are directly applicable to researchers working with polychlorinated trifluoromethylpyridines.

This document details the synthesis of two prominent pesticides, the herbicide Haloxyfop and the fungicide Fluazinam, from 2,3-dichloro-5-(trifluoromethyl)pyridine. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Key Applications of Chlorinated 5-(Trifluoromethyl)pyridines in Agrochemicals

Chlorinated 5-(trifluoromethyl)pyridine derivatives are crucial intermediates in the synthesis of a variety of pesticides due to the unique properties conferred by the trifluoromethyl group and the chlorine substituents on the pyridine ring. These properties often lead to enhanced biological activity, metabolic stability, and target specificity in the final pesticide products.

Pesticides derived from 2,3-dichloro-5-(trifluoromethyl)pyridine include:

-

Herbicides:

-

Haloxyfop: A selective post-emergence herbicide used to control grass weeds in broad-leaved crops.[1]

-

-

Fungicides:

-

Insecticides:

The synthesis of these compounds typically involves nucleophilic substitution reactions at the chlorinated positions of the pyridine ring.

Synthesis of Haloxyfop

The synthesis of Haloxyfop, a widely used herbicide, can be achieved from 2,3-dichloro-5-(trifluoromethyl)pyridine. The process involves a two-step reaction sequence. The first step is the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with hydroquinone to form an intermediate, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine. This intermediate is then reacted with (L)-2-methylsulfonyloxy propionate to yield the final product, Haloxyfop.[5]

Quantitative Data for Haloxyfop Synthesis

| Step | Reactants | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2,3-dichloro-5-trifluoromethylpyridine, Hydroquinone | DMF | K₂CO₃ | 90-120 | - | >98 (HPLC) | >98 |

| 2 | 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, (L)-methyl 2-methanesulfonyloxypropionate | Chlorobenzene | K₂CO₃ | 80-85 | 48 | 97.1 | 87.2 |

Data extracted from patent CN100467452C.[5]

Experimental Protocol: Synthesis of Haloxyfop

Step 1: Synthesis of 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine

-

To a reaction vessel, add 2,3-dichloro-5-trifluoromethylpyridine, hydroquinone, and K₂CO₃ in a molar ratio of 1:1.5-3:1.5-3.[5] A preferred ratio is 1:2.1:2.1.[5]

-

Add N,N-dimethylformamide (DMF) as the solvent (10-15 mL per gram of 2,3-dichloro-5-trifluoromethylpyridine).[5]

-

Heat the reaction mixture to 90-120°C and maintain the temperature with stirring until the reaction is complete (monitored by TLC or HPLC).[5]

-

After completion, cool the reaction mixture and perform a suitable work-up procedure, which may include extraction with a solvent like toluene and purification to isolate the intermediate product, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine.[5] The purified intermediate should have a melting point of 79-80°C and a purity of >98% by HPLC.[5]

Step 2: Synthesis of Haloxyfop

-

In a 250 mL three-necked flask, add 10.4 g (0.075 mol) of potassium carbonate, 14.5 g (0.05 mol) of 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, and 116 mL of chlorobenzene.[5]

-

Stir the mixture at room temperature for 15 minutes.[5]

-

Slowly add 18.2 g (0.1 mol) of (L)-methyl 2-methanesulfonyloxypropionate dropwise over 30 minutes.[5]

-

After the addition is complete, raise the temperature to 80-85°C and continue the reaction for 48 hours.[5]

-

After 48 hours, cool the reaction mixture to room temperature.[5]

-

The resulting product, Haloxyfop, can be purified by standard methods. The reported yield is 97.1% with a purity of 87.2%.[5]

Synthesis Pathway of Haloxyfop

Caption: Synthesis pathway of Haloxyfop.

Synthesis of Fluazinam

Fluazinam is a fungicide synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthesis involves the amination of the starting material to produce 2-amino-3-chloro-5-(trifluoromethyl)pyridine, followed by a condensation reaction with 2,4-dichloro-3,5-dinitro-5-(trifluoromethyl)benzene.[2]

Quantitative Data for Fluazinam Synthesis

| Step | Reactants | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,3-dichloro-5-(trifluoromethyl)pyridine, Liquid Ammonia, Water | - | - | 80 | 9 | 90 |

| 2 | 2-amino-3-chloro-5-(trifluoromethyl)pyridine, 2,4-dichloro-3,5-dinitro-5-(trifluoromethyl)benzene | Acetonitrile | KOH | 5 | - | - |

Data extracted from patent WO2014198278A1.[2]

Experimental Protocol: Synthesis of Fluazinam

Step 1: Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine

-

Add 26.75 g (0.125 mole) of 2,3-dichloro-5-(trifluoromethyl)pyridine and 25 mL of water to an autoclave.[2]

-

Seal the autoclave and add 45 g (2.85 mole) of liquid ammonia from a pressure bottle.[2]

-

Heat the autoclave to 80°C for 9 hours. The pressure will be between 18 and 22 bar.[2]

-

After 9 hours, cool the reaction to room temperature.[2]

-

The intermediate product, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is obtained by filtration, washing with water, and drying. The reported yield is 22 g (90%).[2]

Step 2: Synthesis of Fluazinam

-

Dissolve the intermediate (22 g) in 230 mL of acetonitrile.[2]

-

Cool the solution to 5°C and add 12 g (0.22 mole) of solid KOH.[2]

-

In a separate flask, prepare a solution of 25 g (0.08 mole) of 2,4-dichloro-3,5-dinitro-5-(trifluoromethyl)benzene in 230 mL of acetonitrile.[2]

-

Add the solution of 2,4-dichloro-3,5-dinitro-5-(trifluoromethyl)benzene to the cooled mixture over 15 minutes with continuous cooling.[2]

-

After the reaction is complete, the final product, Fluazinam, can be isolated and purified using standard techniques.

Synthesis Pathway of Fluazinam

Caption: Synthesis pathway of Fluazinam.

Experimental Workflow for Pesticide Synthesis

The general workflow for the synthesis of pesticides from chlorinated trifluoromethylpyridines involves several key stages, from initial reaction setup to final product analysis.

Caption: General experimental workflow.

References

- 1. fao.org [fao.org]

- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]

Application Notes and Protocols: 2,3,6-Trichloro-5-(trifluoromethyl)pyridine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3,6-trichloro-5-(trifluoromethyl)pyridine as a key intermediate in the synthesis of commercially significant agrochemicals. The protocols are based on established literature and patents, offering a guide for the laboratory-scale synthesis of these compounds.

Introduction

This compound is a versatile fluorinated heterocyclic building block pivotal in the synthesis of a range of modern agrochemicals. Its trifluoromethyl group and multiple chlorine substituents provide specific physicochemical properties and reactive sites for further chemical transformations. This intermediate is primarily used to synthesize fungicides and herbicides with high efficacy and specific modes of action. This document will focus on the synthetic pathways and detailed protocols for three major agrochemicals derived from this intermediate: the fungicide Fluazinam, the herbicide Haloxyfop-R-methyl, and the fungicide Fluopicolide.

Synthesis of the Key Intermediate: this compound

The journey from common starting materials to the target agrochemicals begins with the synthesis of the key trifluoromethylpyridine intermediate. A common route involves the chlorination and subsequent fluorination of a suitable pyridine precursor.

Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine

A precursor to the trifluoromethylated intermediate is its trichloromethyl analogue.

Experimental Protocol:

A two-step chlorination of 2-chloro-5-chloromethyl pyridine (CCMP) is employed.

-

Step 1: Side-Chain Chlorination: 2-chloro-5-chloromethyl pyridine is chlorinated for 8 hours at reflux conditions in the presence of ultraviolet radiation to yield 2-chloro-5-(trichloromethyl)pyridine (CTCMP).

-

Step 2: Ring Chlorination: The resulting CTCMP is then subjected to further chlorination for 6 hours at 175 °C with tungsten(VI) chloride (WCl6) as a catalyst to produce 2,3,6-trichloro-5-(trichloromethyl)pyridine.

Fluorination to 2,3-dichloro-5-(trifluoromethyl)pyridine

The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction.

Experimental Protocol:

2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(III) chloride (0.153 g, 0.942 mmol), and hydrogen fluoride (2.423 g, 85 mmol) in a pyridine solution (70%) are added to an autoclave. The autoclave is heated to 175 °C overnight. After cooling to 130 °C and stirring for an additional 5 hours, the reactor is cooled to 25 °C. The crude product is dissolved in dichloromethane and washed with 1 M NaOH (aq) and water to isolate 2,3-dichloro-5-(trifluoromethyl)pyridine.

Application in Agrochemical Synthesis

2,3-Dichloro-5-(trifluoromethyl)pyridine is a crucial precursor for several agrochemicals. The following sections detail the synthesis of Fluazinam, Haloxyfop-R-methyl, and Fluopicolide.

Agrochemical Profile 1: Fluazinam (Fungicide)

Fluazinam is a broad-spectrum contact fungicide effective against a variety of fungal pathogens.

Mode of Action: Fluazinam acts as an uncoupler of oxidative phosphorylation in fungal mitochondria.[1][2] It disrupts the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and leading to cell death.[3][4]

Signaling Pathway Diagram:

Caption: Mode of action of Fluazinam as an uncoupler of oxidative phosphorylation.

Synthesis of Fluazinam

The synthesis involves the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine followed by a condensation reaction.

Synthetic Workflow:

Caption: Synthetic workflow for Fluazinam.

Experimental Protocols:

-

Step 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

2,3-dichloro-5-(trifluoromethyl)pyridine (26.75 g, 0.125 mole) and water (25 ml) are added to an autoclave. The autoclave is sealed, and liquid ammonia (45 g, 2.85 mole) is added from a pressure bottle. The mixture is heated to 80°C for 9 hours, with the pressure maintained between 18 and 22 bar. After cooling to room temperature, the solid product is collected by filtration, washed with water, and dried to yield 2-amino-3-chloro-5-(trifluoromethyl)pyridine.[5]

-

Step 2: Synthesis of Fluazinam

The intermediate, 2-amino-3-chloro-5-(trifluoromethyl)pyridine (22 g, approximately 0.112 mole), is dissolved in acetonitrile (230 ml). The solution is cooled to 5°C, and solid potassium hydroxide (12 g, 0.22 mole) is added. A solution of 2,4-dichloro-3,5-dinitro-p-trifluorotoluene (25 g, 0.08 mole) in acetonitrile (230 ml) is added dropwise over 15 minutes while maintaining the temperature. The reaction mixture is stirred and then worked up to yield fluazinam.

Quantitative Data:

| Step | Product | Yield | Purity |

| 1 | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 90%[5] | >99% |

| 2 | Fluazinam | >97% | >99%[6] |

Agrochemical Profile 2: Haloxyfop-R-methyl (Herbicide)

Haloxyfop-R-methyl is a selective post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops.

Mode of Action: Haloxyfop-R-methyl inhibits the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. Inhibition of this enzyme disrupts cell membrane formation, leading to the death of the grass weed.

Signaling Pathway Diagram:

Caption: Mode of action of Haloxyfop-R-methyl via inhibition of ACCase.

Synthesis of Haloxyfop-R-methyl

The synthesis involves a two-step etherification process starting from 2,3-dichloro-5-trifluoromethylpyridine.

Synthetic Workflow:

Caption: Synthetic workflow for Haloxyfop-R-methyl.

Experimental Protocols:

-

Step 1: Synthesis of 3-Chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine

2,3-dichloro-5-trifluoromethylpyridine and hydroquinone are reacted in the presence of potassium carbonate (K2CO3) as a base in N,N-dimethylformamide (DMF) at 105-110°C. After the reaction is complete, the mixture is worked up to isolate the intermediate product.[8]

-

Step 2: Synthesis of Haloxyfop-R-methyl

The intermediate, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, is reacted with (L)-2-methylsulfonyloxy methyl propionate in chlorobenzene with K2CO3 as the base at a temperature of 70-110°C. The reaction is a nucleophilic substitution. Post-reaction work-up yields the final product, Haloxyfop-R-methyl.[8]

Quantitative Data:

| Step | Product | Molar Ratio of Reactants | Yield | Purity |

| 1 | 3-Chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine | 2,3-dichloro-5-trifluoromethylpyridine : hydroquinone : K2CO3 = 1 : 1.5-3 : 1.5-3.0 | - | >98% |

| 2 | Haloxyfop-R-methyl | Intermediate : (L)-2-methylsulfonyloxy methyl propionate : K2CO3 = 1 : 1.5-2.5 : 1.2-2 | 95.4%[9] | 98.5%[9] |

Agrochemical Profile 3: Fluopicolide (Fungicide)

Fluopicolide is a fungicide used for the control of oomycete diseases, such as late blight and downy mildew.

Mode of Action: Fluopicolide has a unique mode of action that involves the disruption of spectrin-like proteins in oomycetes. This leads to the delocalization of these proteins from the cell membrane, affecting the stability of the cytoskeleton and resulting in the swelling and bursting of zoospores and hyphal tips.

Signaling Pathway Diagram:

Caption: Mode of action of Fluopicolide through disruption of spectrin-like proteins.

Synthesis of Fluopicolide

Fluopicolide is synthesized by the amidation of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine with 2,6-dichlorobenzoyl chloride.

Synthetic Workflow:

Caption: Synthetic workflow for Fluopicolide.

Experimental Protocols:

-

Step 1: Synthesis of 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine Acetate

2-cyano-3-chloro-5-trifluoromethylpyridine is subjected to low-pressure catalytic hydrogenation in an acetic acid solvent using Raney nickel as the catalyst at a temperature of 50-120°C. Post-reaction work-up, which involves filtering the catalyst and crystallization, yields 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

-

Step 2: Synthesis of Fluopicolide

To a solution of 1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine-Acetate (597.8 g, 2.2 mol, 77.5 wt. % purity) in water (1623 g) and toluene (1623.5 g), 2,6-Dichlorobenzoylchloride (456.1 g, 2.175 mol) is added at 20°C. An aqueous sodium hydroxide solution (282.3 g, 32 wt. %) is dosed in parallel over 60 minutes, maintaining the temperature between 38°C and 43°C. After the addition, the mixture is heated to 80°C. The reaction mixture is then subjected to an acidic and basic work-up, followed by crystallization from toluene to yield fluopicolide.

Quantitative Data:

| Step | Product | Yield | Purity |

| 1 | 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine Acetate | High | High |

| 2 | Fluopicolide | 95.71% | 99.7 wt. % |

Conclusion

This compound and its derivatives are indispensable intermediates in the agrochemical industry. The synthetic routes outlined in these application notes provide a foundation for the laboratory-scale preparation of high-value fungicides and herbicides. The detailed protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development. The distinct modes of action of the final products underscore the importance of this chemical scaffold in addressing the ongoing challenges in crop protection.

References

- 1. fao.org [fao.org]

- 2. Fluopicolide | C14H8Cl3F3N2O | CID 11159021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 4. WO2019101769A1 - Process for the preparation of fluopicolide - Google Patents [patents.google.com]

- 5. CN115918646B - Fluopicolide-containing suspending agent and preparation method thereof - Google Patents [patents.google.com]

- 6. GSRS [precision.fda.gov]

- 7. EP3489221A1 - Process for the preparation of fluopicolide - Google Patents [patents.google.com]

- 8. CN107814759A - The preparation method of fluopicolide - Google Patents [patents.google.com]

- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Derivatives from 2,3,6-Trichloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of various derivatives from 2,3,6-trichloro-5-(trifluoromethyl)pyridine. This versatile building block is a key intermediate in the synthesis of agrochemicals and pharmaceuticals. The protocols outlined below cover nucleophilic aromatic substitution and propose methodologies for common cross-coupling reactions.

Regioselective Nucleophilic Aromatic Substitution with Hydrazine

The chlorine atom at the 6-position of this compound is susceptible to regioselective nucleophilic displacement. A detailed protocol for the reaction with hydrazine is provided below, based on established patent literature.[1]

Experimental Protocol: Synthesis of 2,5-Dichloro-6-hydrazino-3-(trifluoromethyl)pyridine

This protocol describes the regioselective substitution of the C6-chloro group with hydrazine.

Materials:

-

This compound

-

Hydrazine hydrate

-

Triethylamine

-

2-Propanol

-

Tetrachloroethylene

-

1N Aqueous Sodium Hydroxide

-

5.25% Aqueous Sodium Hypochlorite solution

-

Dilute Aqueous Hydrochloric Acid

-

Sodium Sulfate

Procedure:

-

To a solution of 200 g of this compound in 800 mL of 2-propanol with stirring at 25 °C, add 96 g of triethylamine.

-

Slowly add 60 g of hydrazine hydrate while maintaining the temperature at 25 °C with cooling as required.

-

Stir the reaction mixture at a temperature between 15°C and 80°C until the reaction is complete (monitoring by TLC or GC is recommended).

-

Upon completion, the reaction mixture can be worked up to isolate the intermediate, 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine.

Subsequent Dehydrazination to 2,5-Dichloro-3-(trifluoromethyl)pyridine:

-

To a mixture of 20 g (81 mmol) of 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine, 155 mL of tetrachloroethylene, and 75 mL of 1N aqueous sodium hydroxide solution, add a 5.25 percent aqueous solution of sodium hypochlorite (110 mL, 80 mmol) over a 20-minute period with stirring at ambient temperature.

-

After stirring for 2 hours, separate the phases.

-

Wash the organic phase with dilute aqueous hydrochloric acid, dry over sodium sulfate, and concentrate by evaporation under reduced pressure to yield 2,5-dichloro-3-(trifluoromethyl)pyridine.

Quantitative Data:

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield | Purity |

| 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine | C₆H₃Cl₂F₃N₃ | 262.01 | Good | Not specified |

| 2,5-dichloro-3-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | 215.98 | Good | Not specified |

Note: The patent describes the yield as "good" without providing a specific percentage.

Reaction Scheme

Caption: Synthesis of 2,5-dichloro-3-(trifluoromethyl)pyridine.

Proposed Protocols for Cross-Coupling Reactions

While specific literature for cross-coupling reactions of this compound is limited, the following protocols are proposed based on established methods for other polychlorinated pyridines. The reactivity of the chlorine atoms is expected to be C6 > C2 > C3 for palladium-catalyzed cross-coupling reactions.

Proposed Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound, likely leading to regioselective substitution at the C6 or C2 position.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane/Water mixture

Procedure:

-

In an oven-dried reaction vial, combine this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Proposed Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound. Regioselectivity is expected to favor the C6 position.

Materials:

-

This compound

-

Primary or secondary amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene

Procedure:

-

In a glovebox, charge a reaction vial with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

-

Add this compound (1.0 mmol, 1 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

-

Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

-

Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by flash column chromatography.